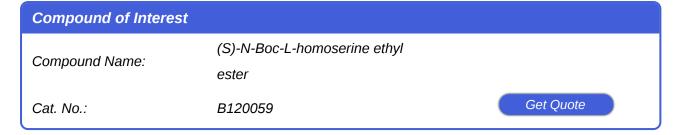


physical properties of (S)-N-Boc-L-homoserine ethyl ester

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An In-depth Technical Guide on the Physical Properties of **(S)-N-Boc-L-homoserine ethyl ester**

Introduction

(S)-N-Boc-L-homoserine ethyl ester is a synthetic amino acid derivative widely utilized as a key intermediate in organic synthesis.[1][2] Protected at the amine group with a tert-butyloxycarbonyl (Boc) moiety and esterified at the carboxyl group, this chiral building block serves as a precursor for complex molecules. Its primary applications lie in the synthesis of unsaturated caprolactams and as a monomer unit for oxy-peptide nucleic acids (OPNAs), starting from L-homoserine.[1][2] This document provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Physical and Chemical Properties

The properties of **(S)-N-Boc-L-homoserine ethyl ester** are summarized below. The data has been compiled from various chemical suppliers and databases.



Property	Value	Reference
CAS Number	147325-09-5	[1][3][4]
Molecular Formula	C11H21NO5	[1][3][5]
Molecular Weight	247.29 g/mol	[1][6]
Appearance	White to pale yellow solid or white powder.	[3]
Purity	≥95% or >98%	[1][7]
Storage Temperature	Room temperature (sealed well) or 2-8°C.	[3][6]
Solubility	DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL	[1]
InChI Key	HTGDPHFPHJVSEC- QMMMGPOBSA-N	[1][8]
SMILES	OCCINVALID-LINK C(OCC)=O	[1]
Melting Point	Data not available in the searched literature.	
Boiling Point	Data not available in the searched literature.	
Optical Rotation	Data not available for the ethyl ester; related compound N-Boc-L-serine methyl ester has [α]D of -19.1° (c=4.07 in MeOH).[9]	_

Experimental Protocols

While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the provided search results, a general methodology for its



synthesis and purification can be outlined based on standard organic chemistry procedures for amino acid modification.

Synthesis of (S)-N-Boc-L-homoserine ethyl ester

This protocol describes a two-step process starting from L-homoserine.

Step 1: N-Boc Protection of L-homoserine

- Dissolution: Dissolve L-homoserine in a 1:1 mixture of dioxane and water.
- Basification: Cool the solution in an ice bath and add sodium hydroxide (1N solution) to raise the pH to approximately 10-11.
- Boc-Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) dissolved in dioxane dropwise to the stirred solution while maintaining the temperature at 0-5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.
- Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 using a cold 1N potassium bisulfate solution. Extract the product, N-Boc-L-homoserine, into ethyl acetate (3x volumes).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield N-Boc-L-homoserine, typically as a solid or viscous oil.

Step 2: Ethyl Esterification of N-Boc-L-homoserine

- Dissolution: Dissolve the N-Boc-L-homoserine from the previous step in anhydrous dimethylformamide (DMF).
- Base Addition: Add solid potassium carbonate to the solution and stir for 10-15 minutes in an ice-water bath.

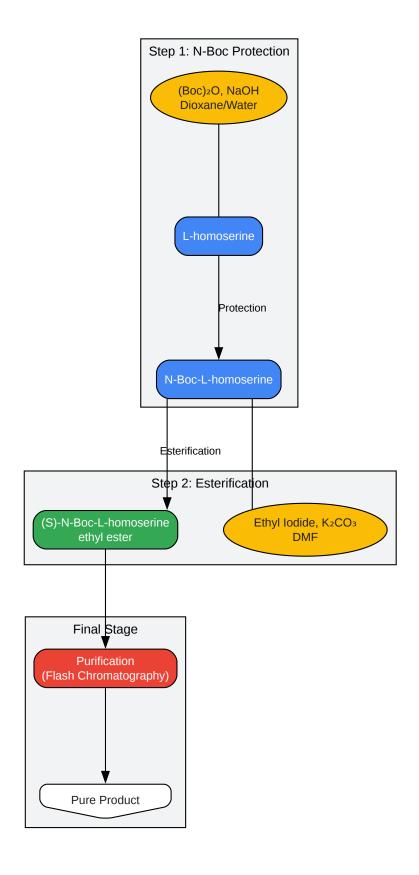


- Alkylating Agent: Add ethyl iodide to the suspension and continue stirring at 0°C for 30 minutes, then allow it to warm to room temperature.
- Reaction Monitoring: Monitor the reaction by TLC until completion.
- Work-up: Filter the reaction mixture to remove inorganic salts. Partition the filtrate between ethyl acetate and water.
- Extraction and Washing: Separate the organic phase and wash it sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography on silica gel to yield pure **(S)-N-Boc-L-homoserine ethyl ester**.

Visualizations Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **(S)-N-Boc-L-homoserine ethyl ester** from its parent amino acid, L-homoserine.





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